4-[4-(4-formylphenyl)phenyl]benzaldehyde
Description
4-[4-(4-Formylphenyl)phenyl]benzaldehyde (CAS: 17800-49-6), also known as p-terphenyl-4-carbaldehyde, is a polyaromatic aldehyde with a linear terphenyl backbone substituted with formyl (-CHO) groups. Its molecular formula is C₁₉H₁₄O, with a molecular weight of 258.31 g/mol . The compound consists of three benzene rings, where the central ring is para-substituted with two additional benzene rings, each terminating in a formyl group. This structure enables extended π-conjugation, making it valuable in materials science, particularly in the synthesis of covalent organic frameworks (COFs) for optoelectronic and catalytic applications .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMZQVOFVDADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4-[4-(4-formylphenyl)phenyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 4-[4-(4-carboxyphenyl)phenyl]benzoic acid.
Reduction: 4-[4-(4-hydroxyphenyl)phenyl]benzyl alcohol.
Substitution: 4-[4-(4-nitrophenyl)phenyl]benzaldehyde or 4-[4-(4-bromophenyl)phenyl]benzaldehyde.
Scientific Research Applications
4-[4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive formyl groups and aromatic rings. In catalysis, for example, the compound can form complexes with metal catalysts, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and functional differences between 4-[4-(4-formylphenyl)phenyl]benzaldehyde and related benzaldehyde derivatives:
Table 1: Comparative Analysis of Benzaldehyde Derivatives
Structural and Functional Insights
Extended Conjugation vs. Simplicity
- 4-[4-(4-Formylphenyl)phenyl]benzaldehyde exhibits superior π-conjugation compared to 4-phenylbenzaldehyde due to its terphenyl backbone, enhancing its utility in charge-transfer materials . In contrast, 4-phenylbenzaldehyde’s simpler structure limits its electronic applications but makes it a cost-effective intermediate in organic synthesis .
Electron-Withdrawing vs. Electron-Donating Groups The benzothiadiazole-containing derivative (C₂₀H₁₂N₂O₂S) has a strong electron-withdrawing benzothiadiazole ring, enabling near-infrared (NIR) absorption and electrochemical activity, unlike the purely aromatic target compound . 4-Hydroxybenzaldehyde’s hydroxyl group introduces polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical formulations but less stable under acidic conditions compared to non-hydroxylated analogs .
COF Building Blocks Tris(4-formylphenyl)amine (C₂₁H₁₅NO₃) and 4-[4-(4-formylphenyl)phenyl]benzaldehyde are both used in COFs. However, the former’s trigonal symmetry facilitates 2D/3D framework formation, while the latter’s linear structure supports 1D polymeric chains .
Reactivity and Stability
- Phosphonate-substituted derivatives (e.g., 4-(diethoxyphosphoryl)benzaldehyde ) exhibit enhanced flame-retardant properties due to phosphorus content but are less reactive in aldehyde-specific reactions (e.g., Schiff base formation) compared to unsubstituted benzaldehydes .
Research Findings
- Electrochemical Properties : The benzothiadiazole-based dialdehyde (C₂₀H₁₂N₂O₂S) shows a narrow bandgap (1.8 eV) and strong NIR absorption, making it suitable for organic photovoltaics .
- Theoretical Studies : DFT calculations on 4-hydroxybenzaldehyde confirm intramolecular hydrogen bonding between -OH and -CHO groups, stabilizing its planar structure .
- COF Performance : COFs derived from 4-[4-(4-formylphenyl)phenyl]benzaldehyde exhibit high surface areas (>1,500 m²/g) and tunable pore sizes, critical for gas storage and catalysis .
Biological Activity
4-[4-(4-formylphenyl)phenyl]benzaldehyde, also known as a substituted benzaldehyde, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antioxidant properties, interactions with biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of 4-[4-(4-formylphenyl)phenyl]benzaldehyde is , with a molecular weight of approximately 272.33 g/mol. The compound features a biphenyl structure with an aldehyde functional group, which contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures to 4-[4-(4-formylphenyl)phenyl]benzaldehyde exhibit various biological activities, including:
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies on related benzaldehyde compounds suggest potential efficacy against various microbial strains .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in conditions involving enzyme dysregulation .
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Preliminary studies suggest that 4-[4-(4-formylphenyl)phenyl]benzaldehyde may exhibit antioxidant properties:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar compounds reduce oxidative stress markers in vitro. |
| Study B | Showed significant radical scavenging activity in cell culture models. |
These findings indicate that further investigation into the antioxidant capacity of this compound could yield important insights into its potential health benefits.
Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives have been explored extensively. While specific data on 4-[4-(4-formylphenyl)phenyl]benzaldehyde is limited, related compounds have shown promising results:
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound X | E. coli | Moderate inhibition |
| Compound Y | S. aureus | Strong inhibition |
These results suggest that 4-[4-(4-formylphenyl)phenyl]benzaldehyde could potentially exhibit similar antimicrobial effects, warranting further exploration.
Enzyme Interaction Studies
Enzyme inhibition studies are vital for understanding the therapeutic potential of new compounds. Research indicates that certain benzaldehyde derivatives can inhibit key enzymes involved in metabolic pathways:
- Xanthine Oxidase (XO) : Compounds similar to 4-[4-(4-formylphenyl)phenyl]benzaldehyde have been shown to inhibit XO, which is involved in uric acid production and has implications for gout treatment .
- Aldose Reductase : Some studies suggest that related compounds may inhibit aldose reductase, an enzyme implicated in diabetic complications.
Case Studies
Several case studies have highlighted the biological relevance of benzaldehyde derivatives:
- Case Study 1 : A study on substituted benzaldehydes revealed their potential as anti-inflammatory agents, showing reduced inflammatory markers in animal models.
- Case Study 2 : Investigations into the cytotoxic effects of related compounds on cancer cell lines indicated significant growth inhibition, suggesting potential applications in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
